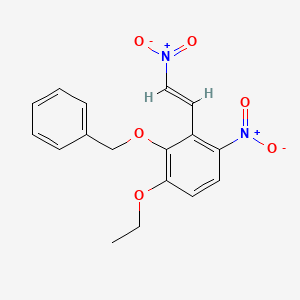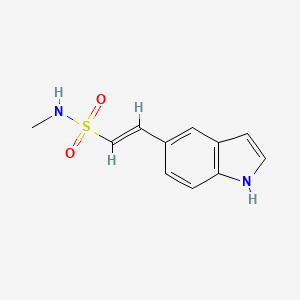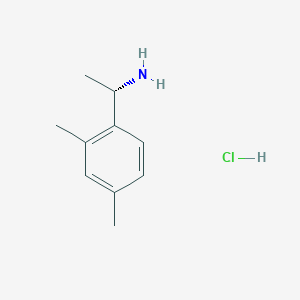
Benzene, 1-ethoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-
Overview
Description
“Benzene, 1-ethoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” is an organic compound that belongs to the class of nitrobenzene derivatives. These compounds are characterized by the presence of nitro groups attached to a benzene ring, which significantly influences their chemical properties and reactivity. This particular compound features additional functional groups, including ethoxy, nitroethenyl, and phenylmethoxy groups, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-ethoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the benzene ring using a nitrating mixture (concentrated nitric acid and sulfuric acid).
Ethoxylation: Substitution reaction to introduce the ethoxy group, possibly using an ethylating agent like ethyl bromide in the presence of a base.
Phenylmethoxylation: Introduction of the phenylmethoxy group through a Williamson ether synthesis, involving the reaction of a phenol derivative with a suitable alkyl halide.
Nitroethenylation: Addition of the nitroethenyl group through a Michael addition or similar reaction mechanism.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
Oxidation Products: Nitrobenzene derivatives with additional oxygen-containing functional groups.
Reduction Products: Aminobenzene derivatives.
Substitution Products: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
“Benzene, 1-ethoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” may find applications in several fields:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in biochemical studies involving nitrobenzene derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, nitrobenzene derivatives can interact with biological molecules through redox reactions, binding to proteins, or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: A simpler nitrobenzene derivative with fewer functional groups.
Ethoxybenzene: Benzene with an ethoxy group, lacking the nitro and phenylmethoxy groups.
Phenylmethoxybenzene: Benzene with a phenylmethoxy group, lacking the nitro and ethoxy groups.
Uniqueness
“Benzene, 1-ethoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” is unique due to the combination of multiple functional groups, which can impart distinct chemical properties and reactivity compared to simpler derivatives.
Properties
IUPAC Name |
1-ethoxy-4-nitro-3-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-2-24-16-9-8-15(19(22)23)14(10-11-18(20)21)17(16)25-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKVEFJTWHCZCK-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=C(C=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Benzo[de]naphthacene, eicosahydro-2,6a,12-trimethyl-4,9-bis(1-methylethyl)-, (2R,3aR,4R,6aS,7aR,8aS,9S,12R,12aS,13aS,13bR,13cR)-rel-](/img/structure/B3230426.png)

![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3230456.png)


![Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3230469.png)





![2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol](/img/structure/B3230520.png)
